UTA1inh-D1
Description
UTA1inh-D1 is a novel small-molecule inhibitor targeting the kidney urea transporter UT-A1, which plays a critical role in urea reabsorption and urine concentration . This compound distinguishes itself through its unique mechanism of action, as detailed in pharmacological studies .
Properties
CAS No. |
892745-28-7 |
|---|---|
Molecular Formula |
C18H19N5O2S2 |
Molecular Weight |
401.5 g/mol |
IUPAC Name |
10-(2,5-dimethylphenyl)sulfonyl-N-propan-2-yl-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine |
InChI |
InChI=1S/C18H19N5O2S2/c1-10(2)19-16-15-13(7-8-26-15)23-17(20-16)18(21-22-23)27(24,25)14-9-11(3)5-6-12(14)4/h5-10H,1-4H3,(H,19,20) |
InChI Key |
TZKAXVMSVDWDPN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CS4)NC(C)C |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CS4)NC(C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
UTA1inh-D1, UTA1inhD1, UTA1inh D1, UTA1(inh)-D1, UTA1-inh-D1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Inhibition Mechanisms
UTA1inh-D1 operates via a competitive inhibition mechanism, binding directly to the urea-binding site of UT-A1. In contrast, structurally related compounds such as UTA1inh-A1, UTA1inh-B1, and UTA1inh-C1 exhibit non-competitive inhibition, likely interacting with allosteric sites .
Key Evidence :
Reversibility of Inhibition
All four inhibitors (A1, B1, C1, D1) demonstrate fully reversible inhibition . After a 15-minute incubation and subsequent washing, UT-A1 activity recovered completely, suggesting transient binding without permanent transporter modification .
Urea Concentration Dependence
The efficacy of this compound is influenced by urea levels, with higher urea concentrations reducing its inhibitory potency. This contrasts sharply with A1/B1/C1, whose efficacy remains unaffected by urea gradients .
Pharmacological Profiles
While detailed pharmacokinetic data (e.g., bioavailability, half-life) are unavailable in the provided evidence, the mechanistic differences suggest distinct therapeutic implications:
- This compound : May require dose adjustments in patients with elevated urea levels.
- UTA1inh-A1/B1/C1 : More predictable efficacy across physiological urea concentrations.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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